2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Overview
Description
2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the methylthio and methylphenyl groups, and the final coupling to form the carboxamide.
Formation of the Spirocyclic Core: This can be achieved through a [4+2] cycloaddition reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of Functional Groups: The methylthio and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Coupling to Form Carboxamide: The final step involves coupling the intermediate with an amine to form the carboxamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-phenyl-1,4,6-trioxaspiro[4,5]dec-7-ene
- 3-(4-methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
Uniqueness
2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide stands out due to its combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-6-8-16(9-7-15)19-20(27)25-22(24-19)10-12-26(13-11-22)21(28)23-17-4-3-5-18(14-17)29-2/h3-9,14H,10-13H2,1-2H3,(H,23,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBWCXNASSKHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC=C4)SC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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